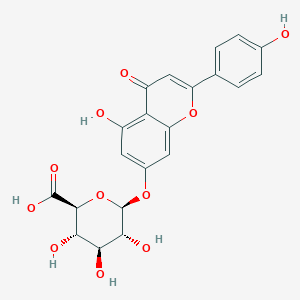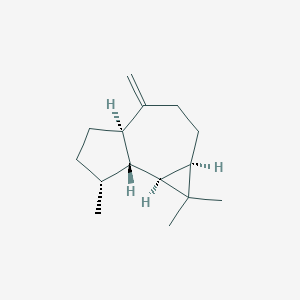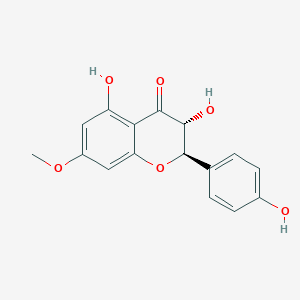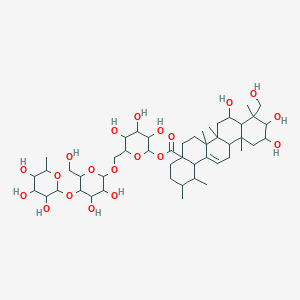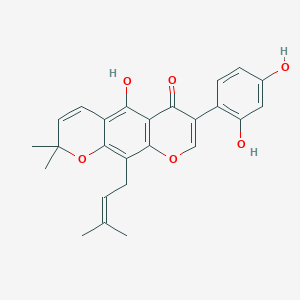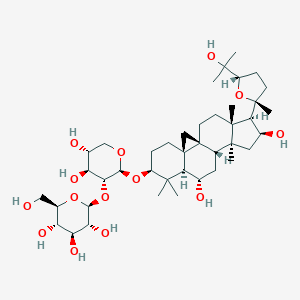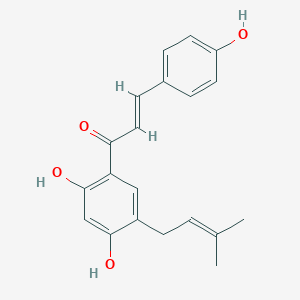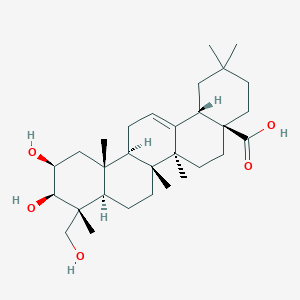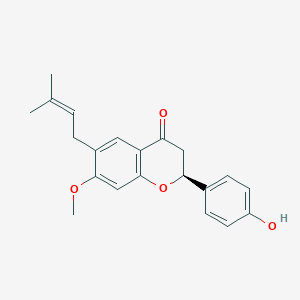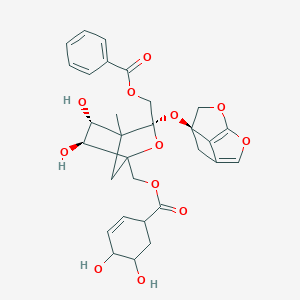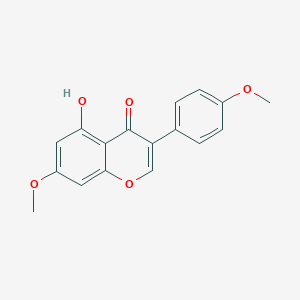
7,4'-Dimethoxy-5-hydroxyisoflavone
Übersicht
Beschreibung
Biochanin A, 7-Methyläther: ist ein natürlich vorkommendes Isoflavon, das hauptsächlich in Pflanzen wie Rotklee, Kichererbsen und anderen Hülsenfrüchten vorkommt . Es ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende, antioxidative, antidiabetische und neuroprotektive Wirkungen . Diese Verbindung ist ein Derivat von Genistein, einem anderen bekannten Isoflavon, und wird oft wegen seiner potenziellen gesundheitlichen Vorteile untersucht .
Wissenschaftliche Forschungsanwendungen
Biochanin A, 7-Methyläther hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Biochanin A, 7-Methyläther entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade. Es wirkt als Ligand für den Arylhydrocarbonrezeptor und moduliert Östrogenrezeptoren, insbesondere die ER-β-Östrogenrezeptoren . Es beeinflusst auch verschiedene Signalwege, darunter die PI3K/Akt- und MAPK-Pfade, die an Zellproliferation, -differenzierung und -apoptose beteiligt sind . Darüber hinaus induziert es Sulfotransferasen für die Entgiftung von Xenobiotika, was zu seinen krebsvorbeugenden Wirkungen beiträgt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochanin A, 7-Methyl Ether exerts its effects through several molecular targets and pathways. It acts as a ligand for the aryl hydrocarbon receptor and modulates estrogen receptors, particularly the ER-β estrogen receptors . It also affects various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis . Additionally, it induces sulfotransferases for xenobiotic detoxification, contributing to its cancer preventive effects .
Biochemische Analyse
Biochemical Properties
7-O-Methylbiochanin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the nuclear transcription factor erythroid 2-related factor (Nrf2), which is involved in the cellular defense system against oxidative stress . The nature of these interactions involves the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Cellular Effects
7-O-Methylbiochanin A exerts significant effects on various types of cells and cellular processes. It influences cell function by activating the Nrf2 signaling pathway, which in turn upregulates the intracellular antioxidant capacity . This compound has been shown to protect human lung epithelial Beas-2B cells against sodium arsenite-induced cytotoxicity in an Nrf2-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 7-O-Methylbiochanin A involves its binding interactions with biomolecules and changes in gene expression. It activates the Nrf2 signaling pathway, which leads to the upregulation of intracellular antioxidant capacity . This is achieved through the enhancement of Nrf2 stabilization, blockage of Nrf2 ubiquitination, and Nrf2 phosphorylation by various kinases .
Temporal Effects in Laboratory Settings
The effects of 7-O-Methylbiochanin A change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it has been shown to have a protective effect against oxidative damage in human lung epithelial cells .
Metabolic Pathways
7-O-Methylbiochanin A is involved in various metabolic pathways. It is a derivative of genistein and is converted into genistein during metabolism
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Biochanin A, 7-Methyläther kann durch verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Verwendung von Phloroglucinol als Ausgangsmaterial. Die Synthese verläuft über eine Reihe von Schritten, darunter eine Friedel-Crafts-Reaktion, die zu einem Zwischenprodukt führt. Dieses Zwischenprodukt wird zur Bildung von Biochanin A, 7-Methyläther cyclisiert .
Industrielle Produktionsmethoden: Die industrielle Produktion von Biochanin A, 7-Methyläther erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie Rotklee und Kichererbsen. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Biochanin A, 7-Methyläther unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion zur Bildung von Dihydroderivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
Biochanin A, 7-Methyläther ähnelt anderen Isoflavonen wie Genistein und Daidzein. Es besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Genistein: Beide Verbindungen sind aus ähnlichen Quellen gewonnen und haben sich überschneidende biologische Aktivitäten.
Daidzein: Diese Verbindung ist ein weiteres Isoflavon mit ähnlichen biologischen Aktivitäten.
Liste ähnlicher Verbindungen:
- Genistein
- Daidzein
- Formononetin
- Glycitein
Eigenschaften
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187684 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34086-51-6 | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?
A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []
Q2: How was the structure of 7-O-Methylbiochanin A confirmed?
A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



